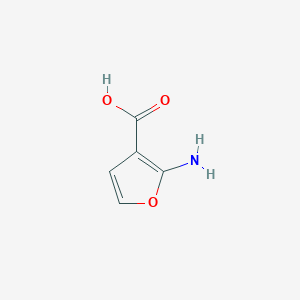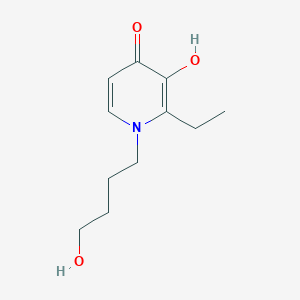
2,4-Dimercaptophenol
Vue d'ensemble
Description
2,4-Dimercaptophenol is an organic compound characterized by the presence of two mercapto groups (-SH) attached to a benzene ring. This compound is known for its significant role in various chemical reactions and applications, particularly due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dimercaptophenol can be synthesized through several methods. One common approach involves the sulfonation of phenol followed by nitration. The process typically includes:
Sulfonation: Phenol is treated with sulfuric acid at elevated temperatures (around 110°C) to form phenol sulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation and nitration processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimercaptophenol undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiophenols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiophenols.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
2,4-Dimercaptophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential in biological assays and as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in detoxification processes.
Industry: Utilized in the production of polymers, resins, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which 2,4-Dimercaptophenol exerts its effects involves the interaction of its mercapto groups with various molecular targets. These interactions can lead to the formation of stable complexes with metals, making it useful in chelation therapy. The compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .
Comparaison Avec Des Composés Similaires
4-Mercaptophenol: Similar structure but with only one mercapto group.
2,4-Dinitrophenol: Differing functional groups leading to distinct chemical properties.
2,4-Dichlorophenol: Chlorine substituents instead of mercapto groups.
Uniqueness: 2,4-Dimercaptophenol is unique due to the presence of two mercapto groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows it to form more complex structures and participate in a broader range of applications compared to its analogs .
Propriétés
IUPAC Name |
2,4-bis(sulfanyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS2/c7-5-2-1-4(8)3-6(5)9/h1-3,7-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTWSPVMZDUPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)S)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Thia-6-azabicyclo[3.1.1]heptane](/img/structure/B3322732.png)





